molecular formula C21H31N5O3 B196304 6-Hydroxybuspirone CAS No. 125481-61-0

6-Hydroxybuspirone

Cat. No. B196304
M. Wt: 401.5 g/mol
InChI Key: KOZNAHJIJGCFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxybuspirone is a major active metabolite of buspirone, derived from the neurotransmitter serotonin . It is a potent agonist of serotonin 5-HT1A receptors and studies have shown it can also act as an inhibitor of the enzyme monoamine oxidase (MAO) . It is a N-arylpiperazine .


Synthesis Analysis

A reliable synthesis of 14C labeled 6-hydroxybuspirone is described . The molecule belongs to a unique class of compounds with the potential for anxiolytic activity . A radiolabeled analog was prepared to support the development of 6-hydroxybuspirone . The development of a continuous, high yielding, and scalable enolization, oxidation, and quench process for the hydroxylation of the azapirone psychotropic agent buspirone to afford 6-hydroxybuspirone has been reported .


Molecular Structure Analysis

The molecular formula of 6-Hydroxybuspirone is C21H31N5O3 . The IUPAC name is 10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione .


Chemical Reactions Analysis

The development of a continuous, high yielding, and scalable enolization, oxidation, and quench process for the hydroxylation of the azapirone psychotropic agent buspirone to afford 6-hydroxybuspirone has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 6-Hydroxybuspirone is 401.5 g/mol . The density is 1.3±0.1 g/cm3 .

Scientific Research Applications

Subheading Preparation and Enantiomer Analysis

6-Hydroxybuspirone, a metabolite of the antianxiety drug buspirone, has been prepared using an enzymatic resolution process. This process involved the use of l-Amino acid acylase from Aspergillus melleus to hydrolyze racemic 6-acetoxybuspirone, yielding (S)-6-hydroxybuspirone with high enantiomeric excess. Additionally, the remaining (R)-6-acetoxybuspirone was converted to (R)-6-hydroxybuspirone through acid hydrolysis. Both enantiomers achieved higher purity through crystallization as a metastable polymorph (Hanson et al., 2005).

Pharmacokinetics of 6-Hydroxybuspirone

Subheading Impact of Enantiomers and Comparison to Buspirone

A study focused on the pharmacokinetics of 6-Hydroxybuspirone (6OHB) assessed its behavior when administered as a racemate, S-enantiomer, and R-enantiomer, compared to buspirone. This study revealed that all forms of 6OHB were well tolerated and did not interconvert between enantiomers. The S-enantiomer was dominant regardless of the form administered, and all forms resulted in greater exposure to 6OHB than buspirone. This research provided insights into the pharmacokinetic profile of 6OHB and its enantiomers (Dockens et al., 2007).

Oxidation Process for 6-Hydroxybuspirone

Subheading Development of a Scalable and Safe Process

The development of a safe and scalable oxidation process for the hydroxylation of buspirone to 6-hydroxybuspirone is detailed in a study. This process utilized FTIR as a process analytical technology tool, enabling real-time quality assurance and an efficient manufacturing process. The identification of impurities and the development of recrystallization methods for optimal purity of the active pharmaceutical ingredient were key aspects of this research (Watson et al., 2004).

Extended Release Formulations of 6-Hydroxybuspirone

Subheading Development for Reduced Adverse Events

A study on the development of oral extended release formulations of 6-hydroxybuspirone aimed to reduce adverse events by maintaining drug exposure while reducing the maximum plasma concentration. Hydrophilic matrix tablets containing citric acid were evaluated through in vitro drug release studies and in vivo pharmacokinetic studies. The formulations showed a diffusion mechanism for drug release and were effective in reducing the maximum plasma concentration in volunteers (Nicholson et al., 2012).

Safety And Hazards

The safety data sheet for 6-Hydroxybuspirone suggests wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

Future Directions

The 6-hydroxy metabolite is known to be relatively metabolically stable and contributes substantially to the anxiolytic activity of buspirone . This led GlaxoSmithKline to attempt development of this metabolite under the name Radafaxine . This suggests that investigation of other hydroxylated versions of the parent compound may be profitable .

properties

IUPAC Name

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNAHJIJGCFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433011
Record name 6-Hydroxy Buspirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy Buspirone

CAS RN

125481-61-0
Record name 6-Hydroxybuspirone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy Buspirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYBUSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Buspirone (19.3 g, 50 mmole) was dissolved in dry THF (400 mL) and the resulting solution was cooled to −78° C. A solution of KN(SiMe3)2 in toluene (100 mL, 1 M) was added slowly. After the reaction mixture was stirred at −78° C. for 1 h, a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent, prepared according to literature method: F. A. Davis, et al., Org. Synth., 1988, 66, 203) (17.0 g, 65 mmole) in dry THF (150 mL, precooled to −78° C.) was added quickly via a cannular. After stirred for 30 min at −78° C., the reaction was quenched with 1 N HCl solution (500 mL). It was extracted with EtOAc (3×500 mL). The aqueous layer was separated, neutralized with saturated sodium bicarbonate solution , and extracted with EtOAc (3×500 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give a white solid residue which was subjected to column chromatography using CH2Cl2/MeOH/NH4OH (200:10:1) as the eluent to give pure 6-hydroxy-buspirone (I, 7.2 g) and a mixture of buspirone and 6-hydroxy-buspirone (I). The mixture was purified by above column chromatography to afford another 3.3 g of pure 6-hydroxy-buspirone (I).
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
KN(SiMe3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Buspirone (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro(4.5)-decane-7,9-dione) (246.5 g, 639.6 mmol) was charged to a 12 L flask equipped with a mechanical stirrer and a React-IR probe under inert gas. Tetrahydrofuran (4.383 kg, 60.8 mol, 4.930 L, 20 mL/g) was charged and the mixture agitated at ambient temperature until homogeneous. Triethyl phosphite (371.9 g, 2.238 mol, 383.8 mL, 3.5 eq) was added and the mixture was cooled to −68 to −75° C. The mixture was agitated at this temperature for at least 10 minutes to allow the React-IR signal to stabilize. 1.0 M Sodium bis(trimethylsilyl)amide in THF (600.4 g, 664.1 mmol, 664.1 mL, 1.00 eq) was charged to the mixture at such a rate so as to maintain the temperature less than −60° C. Small amounts of sodium bis(trimethylsilyl)amide were charged to the mixture until the IR signal for buspirone reached a minimum indicating complete deprotonation of buspirone. Additional buspirone in THF (10-20 mL/g) was then charged to the reaction mixture in small increments until the IR signal indicated a 0.5% to 5% excess of buspirone. Air was sparged into the reaction mixture, controlling the initial rate of sparging so as to maintain the temperature of the reaction mixture less than −60° C. The sparging was continued until the reaction was complete as indicated by HPLC. Methyl tert-butyl ether (384.8 g, 4.365 mol, 520.0 mL) was added followed by 1M hydrochloric acid (1350.8 g, 1.328 mmol, 1328 mL) and the solution was warmed to ambient temperature. The pH was adjusted to between 6.5 and 6.9 using hydrochloric acid and Na3PO4. The phases were separated and the organic phase was washed twice with brine (542.3 g, 493 mL). The solvent of the rich organic layer was then replaced by isopropyl alcohol and the solution was cooled to crystallize the reaction product. There is an option to seed with 0.01 to 5% buspirone at approximately 54 to 56° C. The crystalline slurry was then filtered and the wet cake was washed with isopropyl alcohol and dried to provide 6-hydroxybuspirone (220.0 g, 82%), mp 109.5° C.
Quantity
246.5 g
Type
reactant
Reaction Step One
Quantity
1328 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na3PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.93 L
Type
solvent
Reaction Step Five
Quantity
383.8 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
664.1 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
520 mL
Type
reactant
Reaction Step Twelve
Yield
82%

Synthesis routes and methods III

Procedure details

Batch B. The remainder of the solution (water content 0.13%) was allowed to cool to ambient temperature and seeded with 6-hydroxybuspirone (20 mg) at approximately 56° C. The mixture was filtered seven days later on a 4-6 micron glass sintered filter and the reactor rinsed (four times with the mother liquor in order to recover all solids). The mother liquor was saved for analysis (620 mL). The off-white solid was subsequently washed with IPA (2×260 mL). The white solid was suctioned dried for 1 h and then placed into a an oven at 45° C. (27 in Hg with an N2 bleed for 69 hours). 6-Hydroxybuspirone was obtained as an off-white solid (156.6 g, AP=99, buspirone AP=0.35, and a trans-diol side product AP=0.54).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybuspirone
Reactant of Route 2
Reactant of Route 2
6-Hydroxybuspirone
Reactant of Route 3
Reactant of Route 3
6-Hydroxybuspirone
Reactant of Route 4
6-Hydroxybuspirone
Reactant of Route 5
Reactant of Route 5
6-Hydroxybuspirone
Reactant of Route 6
Reactant of Route 6
6-Hydroxybuspirone

Citations

For This Compound
201
Citations
H Wong, RC Dockens, L Pajor, S Yeola… - Drug metabolism and …, 2007 - ASPET
The pharmacokinetics and in vivo potency of 6-hydroxybuspirone (6-OH-buspirone), a major metabolite of buspirone, were investigated. The plasma clearance (47.3 ± 3.5 ml/min/kg), …
Number of citations: 43 dmd.aspetjournals.org
RC Dockens, DE Salazar, IE Fulmor… - The Journal of …, 2006 - Wiley Online Library
… of a newly identified active metabolite of buspirone, 6-hydroxybuspirone (6OHB), over the … The metabolites 1-(2-pyrimidinyl)-piperazine (1-PP) and 6-hydroxybuspirone (6OHB) were …
Number of citations: 31 accp1.onlinelibrary.wiley.com
RL Hanson, WL Parker, DB Brzozowski, TP Tully… - Tetrahedron …, 2005 - Elsevier
… 6-Hydroxybuspirone 2 was … 6-hydroxybuspirone is more stable. All lipases and proteases in our screening collection were screened for the resolution of racemic 6-hydroxybuspirone by …
Number of citations: 24 www.sciencedirect.com
TL LaPorte, M Hamedi, JS DePue, L Shen… - … Process Research & …, 2008 - ACS Publications
This paper describes the development of a continuous, high yielding, and scalable enolization, oxidation, and quench process for the hydroxylation of the azapirone psychtropic agent …
Number of citations: 73 pubs.acs.org
RC Dockens, AQ Tran, J Zeng… - Biopharmaceutics & Drug …, 2007 - Wiley Online Library
… ABSTRACT: The objective of this study was to assess the pharmacokinetics of 6-hydroxybuspirone (6OHB) when given orally via three forms: racemate (BMS-528215), S-enantiomer (…
Number of citations: 9 onlinelibrary.wiley.com
SJ Nicholson, P Timmins, RC Dockens… - … & Drug Disposition, 2012 - Wiley Online Library
… 15 mg 6-hydroxybuspirone oral solution … of 6-hydroxybuspirone prototypes ER1, ER2 and ER3 formulations. Although we did not have an intravenous formulation of 6-hydroxybuspirone …
Number of citations: 10 onlinelibrary.wiley.com
R Patel, L Chu, V Nanduri, J Li, A Kotnis, W Parker… - Tetrahedron …, 2005 - Elsevier
… Herein, we have described the reduction of ketone 1 to (S)-6-hydroxybuspirone by fungal … maltosa SC 16112 gave (R)-6-hydroxybuspirone 3. NADPH is a better cofactor when …
Number of citations: 39 www.sciencedirect.com
M Zhu, W Zhao, H Jimenez, D Zhang, S Yeola… - Drug metabolism and …, 2005 - ASPET
This study was carried out to determine the metabolic pathways of buspirone and cytochrome P450 (P450) isoform(s) responsible for buspirone metabolism in human liver microsomes (…
Number of citations: 114 dmd.aspetjournals.org
SL Goldberg, VB Nanduri, L Chu, RM Johnston… - Enzyme and microbial …, 2006 - Elsevier
… In this paper, we have described the reduction of ketone 1 to (S)-6-hydroxybuspirone 2 by P. putida. NADH is a better cofactor compared to NADPH giving higher reaction yields and ee …
Number of citations: 30 www.sciencedirect.com
DJ Watson, ED Dowdy, JS DePue… - … process research & …, 2004 - ACS Publications
… One attractive strategy for the synthesis of 6-hydroxybuspirone involves a one-step conversion from … Several synthetic approaches to 6-hydroxybuspirone have been disclosed by our …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.